2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione
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Overview
Description
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 2 and 6 positions of the cyclohexadiene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper(I) or copper(II) compounds. The reaction typically requires 0.01 to 0.02 molar equivalents of the copper compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of 2,6-dimethylphenol, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethyl-2,5-cyclohexadiene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. It interacts with molecular targets such as enzymes involved in oxidative stress and redox signaling pathways. The methyl groups at the 2 and 6 positions influence its reactivity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with different substitution patterns.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of methyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Contains tert-butyl groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other benzoquinone derivatives. This makes it particularly useful in applications requiring robust redox mediators and stable intermediates .
Properties
CAS No. |
14071-93-3 |
---|---|
Molecular Formula |
PYb |
Molecular Weight |
0 |
Synonyms |
4-(3-Methyl-2(3H)-benzothiazolylidene)hydrazone |
Origin of Product |
United States |
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